molecular formula C16H14BrNO2 B12883938 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 882854-42-4

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12883938
CAS No.: 882854-42-4
M. Wt: 332.19 g/mol
InChI Key: RDOPFTYMEFUCGU-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinones It is characterized by the presence of a bromine atom at the 7th position and a methoxyphenyl group at the 2nd position of the quinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 7-bromo-2-chloroquinoline.

    Condensation Reaction: The 4-methoxyaniline undergoes a condensation reaction with 7-bromo-2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired quinolinone structure.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Scientific Research Applications

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-phenylquinolin-4(1H)-one
  • 7-Bromo-2-(4-hydroxyphenyl)quinolin-4(1H)-one
  • 7-Bromo-2-(4-methylphenyl)quinolin-4(1H)-one

Uniqueness

7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the methoxy group at the 4th position of the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

882854-42-4

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

7-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H14BrNO2/c1-20-12-5-2-10(3-6-12)14-9-16(19)13-7-4-11(17)8-15(13)18-14/h2-8,14,18H,9H2,1H3

InChI Key

RDOPFTYMEFUCGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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